

2,6-dichloroquinoline-3-carbaldehyde IUPAC name and synonyms

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Compound of Interest

Compound Name: 2,6-Dichloroquinoline-3-carbaldehyde

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A Technical Guide to 2,6-dichloroquinoline-3-carbaldehyde

This technical guide provides an in-depth overview of **2,6-dichloroquinoline-3-carbaldehyde**, a quinoline derivative of significant interest in medicinal and synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential applications. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anti-tuberculosis, antibacterial, antifungal, antimalarial, anti-HIV, anticancer, and anti-inflammatory properties.[\[1\]](#)[\[2\]](#)

Chemical Identity

IUPAC Name: **2,6-dichloroquinoline-3-carbaldehyde**[\[3\]](#)

Synonyms:

- 2,6-Dichloroquinoline-3-carboxaldehyde[\[4\]](#)[\[5\]](#)
- 2,6-DICHLORO-QUINOLINE-3-CARBALDEHYDE[\[4\]](#)

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of **2,6-dichloroquinoline-3-carbaldehyde**.

Property	Value	Source
CAS Number	73568-41-9	[5] [6] [7]
Molecular Formula	C ₁₀ H ₅ Cl ₂ NO	[3] [5] [6]
Molecular Weight	226.06 g/mol	[5] [6]
Appearance	Solid	[5]
Melting Point	191-192 °C	[8]
InChI	1S/C10H5Cl2NO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H	[5]
InChIKey	WZUNMOMEOMPYKZ-UHFFFAOYSA-N	[5]
SMILES	Clc1ccc2nc(Cl)c(C=O)cc2c1	[5]

Spectral Data

The following table presents the spectral data for **2,6-dichloroquinoline-3-carbaldehyde**, which is crucial for its characterization.

Spectrum Type	Data
IR (KBr) cm ⁻¹	1697 (C=O), 1450-1600 (Aromatic), 2792, 2856 (Aldehyde) [8]
¹ H NMR (300 MHz, CDCl ₃) δ	7.23 (s, H-5, Ar-H), 7.6 (d, H-8, Ar-H), 8.06 (dd, H-7, Ar-H), 8.73 (s, H-4, Ar-H), 10.61 (s, 1H, CHO) [8]

Experimental Protocols

The synthesis of **2,6-dichloroquinoline-3-carbaldehyde** can be achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of aromatic and heteroaromatic compounds.[\[8\]](#)

Synthesis of 2,6-dichloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction[\[8\]](#)

This protocol describes the synthesis starting from the corresponding acetophenone oxime.

Materials:

- 4-chloroacetophenone
- Hydroxylamine hydrochloride
- Sodium acetate
- Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Ice
- Ethyl acetate

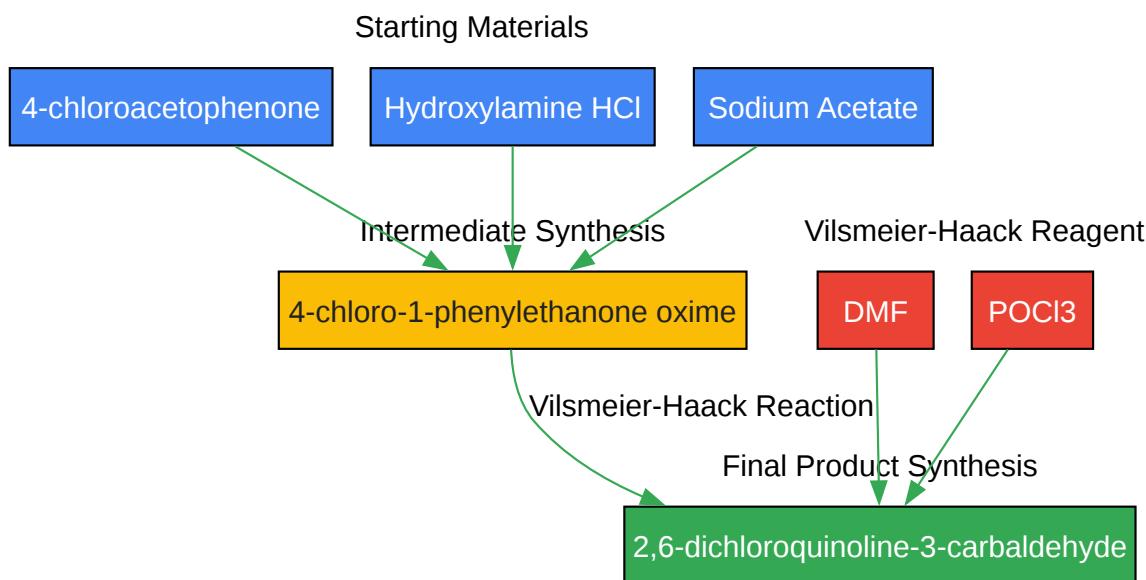
Procedure:

- Synthesis of 4-chloro-1-phenylethanone oxime:
 - 4-chloroacetophenone is reacted with hydroxylamine hydrochloride in the presence of sodium acetate as a catalyst.
 - The reaction mixture is refluxed at 45°C for 3-6 hours.
- Vilsmeier-Haack Reaction:
 - To dimethylformamide (0.15 mol), cooled to 0°C, freshly distilled phosphorus oxychloride (0.35 mol) is added dropwise with stirring.

- The respective oxime (0.05 mol) is then added portion-wise.
- The reaction mixture is heated at 60°C for 16 hours.
- After heating, the mixture is poured into ice-cooled water (300 ml) and stirred at a temperature below 10°C for 30 minutes.
- The resulting **2,6-dichloroquinoline-3-carbaldehyde** is filtered.
- Purification:
 - The crude product is recrystallized from ethyl acetate to yield the purified compound.

Logical Relationships in Synthesis

The synthesis of **2,6-dichloroquinoline-3-carbaldehyde** involves a multi-step process that can be visualized as a workflow.



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Caption: Synthetic workflow for **2,6-dichloroquinoline-3-carbaldehyde**.

Biological and Pharmaceutical Significance

2-Chloroquinoline-3-carbaldehydes are versatile intermediates in the synthesis of various heterocyclic compounds with potential pharmacological activities.^{[1][2][9]} The presence of the quinoline nucleus is a key feature in many natural products and synthetic drugs.^[1] The reactivity of the chloro and aldehyde groups allows for a variety of chemical transformations, leading to the creation of fused or binary quinoline-core heterocyclic systems.^[1] These derivatives are being explored for their therapeutic potential across a broad spectrum of diseases.^[2]

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